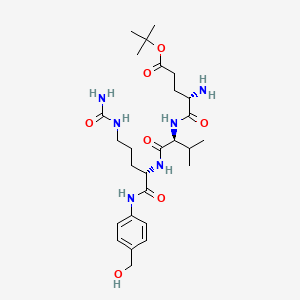
18-O-demethylpederin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
18-O-Demethylpederin is a natural polyketide first isolated from the insect genus Paederus. It is a non-protein insect toxin and exhibits a range of biological activities, including antibacterial, antiviral, and antitumor properties . This compound is a derivative of pederin, which is known for its potent bioactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
advancements in biotechnology and synthetic biology may offer potential methods for its production through microbial fermentation or engineered biosynthetic pathways .
Análisis De Reacciones Químicas
Types of Reactions
18-O-Demethylpederin undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
18-O-Demethylpederin has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 18-O-demethylpederin involves its interaction with cellular targets, leading to the inhibition of protein synthesis. It binds to ribosomes and disrupts the translation process, thereby exerting its toxic effects on cells. This mechanism is similar to that of other pederin analogues .
Comparación Con Compuestos Similares
18-O-Demethylpederin is part of a family of polyketides that includes pederin, mycalamides, onnamides, and theopederins. These compounds share structural similarities but differ in their specific functional groups and bioactivities. For example:
Pederin: Known for its potent antitumor activity.
Mycalamides: Exhibits antiviral and cytotoxic properties.
Onnamides: Shows antifungal and cytotoxic activities.
Theopederins: Known for their antiviral and cytotoxic effects
Propiedades
Fórmula molecular |
C24H43NO9 |
|---|---|
Peso molecular |
489.6 g/mol |
Nombre IUPAC |
(2S)-2-hydroxy-N-[(S)-[(2S,4R,6R)-4-hydroxy-6-[(2S)-3-hydroxy-2-methoxypropyl]-5,5-dimethyloxan-2-yl]-methoxymethyl]-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetamide |
InChI |
InChI=1S/C24H43NO9/c1-13-11-24(32-8,34-15(3)14(13)2)20(28)21(29)25-22(31-7)17-10-18(27)23(4,5)19(33-17)9-16(12-26)30-6/h14-20,22,26-28H,1,9-12H2,2-8H3,(H,25,29)/t14-,15-,16+,17+,18-,19-,20-,22+,24-/m1/s1 |
Clave InChI |
RYMNJJUXEZDWPS-FQZCGRDXSA-N |
SMILES isomérico |
C[C@H]1[C@H](O[C@](CC1=C)([C@@H](C(=O)N[C@H]([C@@H]2C[C@H](C([C@H](O2)C[C@@H](CO)OC)(C)C)O)OC)O)OC)C |
SMILES canónico |
CC1C(OC(CC1=C)(C(C(=O)NC(C2CC(C(C(O2)CC(CO)OC)(C)C)O)OC)O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




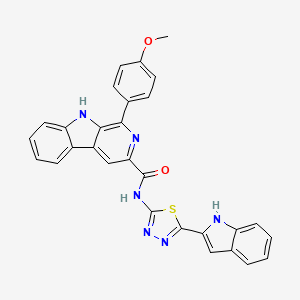
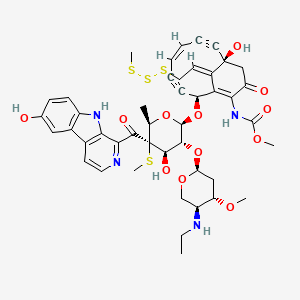
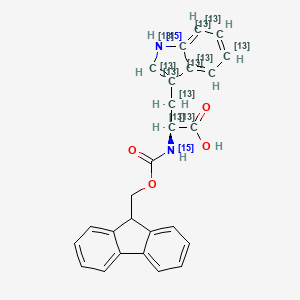

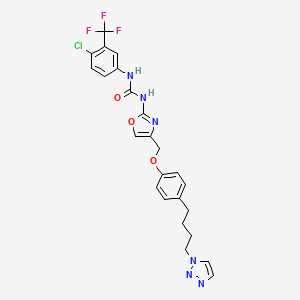
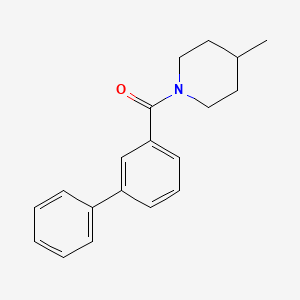
![(3P)-4-[4-(hydroxymethyl)phenyl]-3-(2H-tetrazol-5-yl)pyridine-2-sulfonamide](/img/structure/B12407087.png)
![[(2R,4S,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12407091.png)
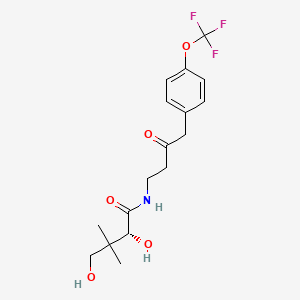
![N-[(2R,4S)-5-hydrazinyl-1-(4-hydroxyphenyl)-4-methyl-5-oxopentan-2-yl]-2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxamide](/img/structure/B12407095.png)
![(2R,3S,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B12407096.png)
